1-Methyluracil

説明

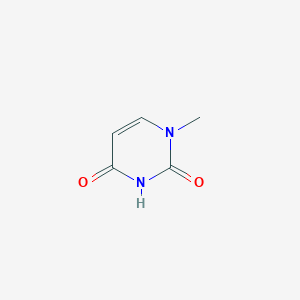

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCXJKGHPABGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210474 | |

| Record name | 1-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-77-0 | |

| Record name | 1-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB2484Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methyluracil chemical structure and properties

An In-depth Technical Guide to 1-Methyluracil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyrimidine (B1678525) derivative and a known metabolite.[1] As a modified nucleobase, it holds significance in the study of nucleic acid biochemistry and has potential applications in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its involvement in a key metabolic pathway. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, with the IUPAC name 1-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of the pyrimidine base uracil (B121893), featuring a methyl group at the N1 position.[1]

| Identifier | Value |

| IUPAC Name | 1-methylpyrimidine-2,4(1H,3H)-dione |

| Synonyms | 1-Methyl-2,4(1H,3H)-pyrimidinedione, Nthis compound, Pseudothymine |

| CAS Number | 615-77-0 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Canonical SMILES | CN1C=CC(=O)NC1=O |

| InChI Key | XBCXJKGHPABGSD-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Melting Point | 236-238 °C | [2] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL) | [2] |

| Appearance | White crystalline solid | |

| pKa | 9.77 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of uracil. A common method involves the use of a methylating agent such as dimethyl sulfate (B86663) in a basic solution.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uracil

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Distilled water

-

Hydrochloric acid (HCl, for neutralization)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers

-

pH paper or pH meter

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve uracil in an aqueous solution of sodium hydroxide (approximately 1.1 molar equivalents of NaOH per mole of uracil). The concentration can be adjusted to ensure complete dissolution. Cool the solution in an ice bath.

-

Methylation: While vigorously stirring the cooled solution, add dimethyl sulfate (approximately 1.1 molar equivalents) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat under reflux to ensure complete methylation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with dilute HCl. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

-

Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or water).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Expected ¹H NMR (DMSO-d₆) Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.3 | br s | 1H | N3-H |

| ~7.5 | d | 1H | C6-H |

| ~5.6 | d | 1H | C5-H |

| ~3.2 | s | 3H | N1-CH₃ |

Expected ¹³C NMR (DMSO-d₆) Spectral Data:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~164 | C4 |

| ~151 | C2 |

| ~142 | C6 |

| ~101 | C5 |

| ~35 | N1-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Expected FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | N-H stretching |

| ~3000-2900 | C-H stretching (methyl and vinyl) |

| ~1710 | C=O stretching (C4) |

| ~1660 | C=O stretching (C2) |

| ~1630 | C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water). Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample solution from 200 to 400 nm, using the pure solvent as a blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Expected UV-Vis Spectral Data:

| Solvent | λmax (nm) |

|---|

| Water/Ethanol | ~260-270 |

Biological Significance and Metabolic Pathway

This compound is a known metabolite in various biological systems. A notable example of its formation is within the caffeine (B1668208) metabolism pathway. Caffeine is primarily metabolized in the liver by cytochrome P450 enzymes. One of the major metabolites is paraxanthine, which is further metabolized to 1-methylxanthine (B19228). Xanthine oxidase then converts 1-methylxanthine to 1-methyluric acid. This compound is structurally very similar to 1-methylxanthine and is involved in the broader pyrimidine metabolism pathways.

The following diagram illustrates the terminal steps of a major caffeine metabolism pathway leading to the formation of a related N1-methylated purine (B94841) derivative.

Caption: Simplified caffeine metabolism pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of this compound. The tabulated data and experimental protocols offer valuable resources for researchers and scientists working with this compound. The visualization of its place within a metabolic context highlights its biological relevance. This comprehensive information serves as a foundational reference for further studies and applications of this compound in medicinal chemistry and drug development.

References

biological role of 1-Methyluracil in RNA

An In-depth Technical Guide to the Biological Role of 1-Methyladenosine (B49728) (m¹A) in RNA

Executive Summary

Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, N1-methyladenosine (m¹A) has emerged as a significant and dynamic mark influencing the fate and function of various RNA species. This guide provides a comprehensive overview of the biological role of m¹A in RNA, intended for researchers, scientists, and professionals in drug development. It details the enzymatic machinery responsible for the addition, removal, and recognition of m¹A, its impact on RNA structure and stability, and its profound implications in cellular processes and disease, particularly cancer. This document summarizes key quantitative data, outlines detailed experimental protocols for m¹A analysis, and provides visual representations of the associated molecular pathways and workflows.

A Note on 1-Methyluracil (m¹U): Initial searches for the biological role of this compound (m¹U) in RNA yielded minimal information, suggesting it is not a common or well-characterized post-transcriptional modification. In contrast, uracil (B121893) is frequently methylated at the C5 position to form 5-methyluridine (B1664183) (m⁵U), a modification with established roles in tRNA and rRNA.[1][2][3] Given the detailed nature of the query and the extensive body of research available, this guide will focus on 1-methyladenosine (m¹A), a modification whose name is similar to m¹U and for which a significant biological role has been established.

The m¹A Modification and Its Distribution

N1-methyladenosine (m¹A) is a post-transcriptional modification where a methyl group is added to the N1 position of an adenine (B156593) base. This modification introduces a positive charge and can disrupt Watson-Crick base pairing, thereby significantly altering the local structure of the RNA molecule.[4] m¹A is found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), in both nuclear and mitochondrial transcripts.[5]

-

In tRNA: m¹A is commonly found at position 58 (m¹A58), where it is crucial for maintaining the correct three-dimensional structure of the tRNA molecule.[6][7] It is also found at position 9, particularly in mitochondrial tRNAs, where it aids in proper folding.[5][7]

-

In rRNA: m¹A modifications are present in both the small and large ribosomal subunits and are implicated in ribosome biogenesis and function.[8]

-

In mRNA: The m¹A modification is prevalent in the 5' untranslated region (5'UTR), often near the translation initiation site.[9] Its presence in the coding sequence (CDS) can disrupt translation, while in the 5'UTR it is thought to enhance translation by resolving RNA secondary structures.[4][9]

The Enzymatic Machinery of m¹A Regulation

Like other dynamic epigenetic marks, m¹A levels are regulated by a coordinated system of "writer," "eraser," and "reader" proteins.

Writers: m¹A Methyltransferases

The addition of the m¹A mark is catalyzed by methyltransferase complexes. The primary writer complex for m¹A58 in cytoplasmic tRNA is composed of TRMT6 and TRMT61A .[5] In mitochondria, TRMT61B is responsible for m¹A modification in tRNA and rRNA.[9]

Erasers: m¹A Demethylases

The m¹A modification is reversible, and its removal is catalyzed by demethylases belonging to the AlkB homolog (ALKBH) family of dioxygenases.

-

ALKBH3: This is a primary m¹A demethylase for both mRNA and tRNA.[9][10] It preferentially acts on single-stranded RNA.[10]

-

ALKBH1: This enzyme is also known to demethylate m¹A58 in tRNA.[9]

-

FTO: While primarily known as an m⁶A demethylase, FTO has also been shown to remove m¹A modifications.[9]

Readers: m¹A-Binding Proteins

"Reader" proteins recognize the m¹A modification and mediate its downstream effects. The YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3) have been identified as readers of m¹A.[9] YTHDF1 is associated with increased translation efficiency of m¹A-containing RNAs, while YTHDF2 and YTHDF3 are involved in regulating their stability and decay.[9]

Biological Functions and Signaling Pathways

The m¹A modification plays a crucial role in various fundamental cellular processes, primarily by modulating RNA stability and translation.

Regulation of Translation

m¹A modification is a key regulator of protein synthesis.

-

tRNA Stability and Function: m¹A58 is critical for the structural integrity of tRNAs, ensuring efficient and accurate decoding during translation.[6][7]

-

mRNA Translation: In mRNA, m¹A in the 5'UTR can enhance translation initiation by resolving secondary structures, making the ribosome binding site more accessible.[9] Conversely, m¹A in the coding region can stall ribosomes and inhibit translation elongation.[9]

RNA Stability and Degradation

The demethylase ALKBH3 can remove m¹A marks, thereby influencing the stability of target mRNAs. For example, demethylation of m¹A in the 5'UTR of CSF-1 mRNA by ALKBH3 increases the mRNA's half-life. Demethylation of tRNA by ALKBH3 can also make it more susceptible to cleavage by angiogenin, leading to the production of tRNA-derived small RNAs (tDRs) that can influence ribosome assembly and apoptosis.[11]

Role in Disease

Dysregulation of m¹A modification has been implicated in several diseases, most notably cancer.

-

Oncogenesis: The m¹A writer complex TRMT6/TRMT61A has been shown to be upregulated in certain cancers, such as liver cancer, where it promotes tumorigenesis by enhancing the translation of specific oncogenic proteins.[12] Similarly, the demethylase ALKBH3 is often overexpressed in cancers and can promote cancer cell proliferation and invasion.[11]

Quantitative Data on m¹A Modification

The abundance of m¹A varies across different RNA types and cellular conditions. The following table summarizes representative quantitative data.

| RNA Type | Position(s) | Abundance (m¹A/A ratio) | Organism/Cell Line | Reference(s) |

| mRNA | Various | ~0.02% | Human cell lines | [5] |

| tRNA (cytoplasmic) | 58, 9 | High | Eukaryotes | [5] |

| tRNA (mitochondrial) | 9 | High | Human | [5] |

| rRNA (16S) | 947 | Varies | Human mitochondria | [9] |

Experimental Protocols for m¹A Analysis

Several methods are available for the detection and quantification of m¹A modifications.

Global m¹A Quantification

Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., tRNA, mRNA) from cells or tissues.

-

RNA Digestion: Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify them using tandem mass spectrometry. The amount of m¹A is typically normalized to the amount of unmodified adenosine (B11128) (A).

Locus-Specific m¹A Detection

Method: m¹A-Reverse Transcription Signature (m¹A-seq)

Protocol:

-

RNA Isolation: Isolate the RNA of interest.

-

Reverse Transcription: Perform reverse transcription on the RNA. The m¹A modification can cause the reverse transcriptase to stall or misincorporate a different nucleotide at the modification site.[8][13][14]

-

Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

-

Data Analysis: Analyze the sequencing data to identify sites of frequent reverse transcription termination or nucleotide misincorporation, which are indicative of m¹A modifications.[13]

Antibody-Based m¹A Detection

Method: m¹A Immunoprecipitation followed by Sequencing (m¹A-IP-seq or m¹A-miCLIP)

Protocol:

-

RNA Fragmentation: Isolate and fragment the RNA.

-

Immunoprecipitation: Use an antibody specific to m¹A to enrich for RNA fragments containing the modification.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA fragments.

-

Data Analysis: Map the sequencing reads to the transcriptome to identify the locations of m¹A modifications.

Visualizations of Pathways and Workflows

The m¹A Regulatory Pathway

References

- 1. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RNA Modification N6-methyladenosine and Its Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lafontainelab.com [lafontainelab.com]

- 14. The reverse transcription signature of N-1-methyladenosine in RNA-Seq is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyluracil: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluracil (1-MU), a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), has garnered significant interest in various scientific disciplines due to its diverse biological activities. Since its discovery, it has been investigated for its role in promoting tissue regeneration, its anabolic effects, and its influence on hematopoiesis. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and the current understanding of its biological mechanisms of action.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on pyrimidine chemistry in the late 19th century by German chemists Robert Behrend and Paul Roosen. Their extensive investigations into the synthesis of uric acid and its derivatives, published in Justus Liebigs Annalen der Chemie, laid the foundation for the synthesis of a wide array of substituted pyrimidines. While a singular publication detailing the very first synthesis of this compound is not readily apparent, its synthesis would have been a logical extension of the methods they developed for the methylation of the pyrimidine ring. The primary approach during this era involved the condensation of a urea (B33335) derivative with a β-keto ester to form the core pyrimidine structure, which could then be subjected to methylation.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the chemical formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[1] Its structural and spectroscopic data are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methylpyrimidine-2,4(1H,3H)-dione | [1] |

| CAS Number | 615-77-0 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 236-238 °C |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (Solvent: DMSO-d₆) | δ 7.55 (d, 1H, J=7.8 Hz, H-6), 5.58 (d, 1H, J=7.8 Hz, H-5), 3.17 (s, 3H, N1-CH₃) | |

| ¹³C NMR (Solvent: DMSO-d₆) | δ 164.2 (C-4), 151.8 (C-2), 142.1 (C-6), 100.9 (C-5), 34.2 (N1-CH₃) | [2][3] |

| Mass Spectrometry (EI) | m/z (%): 126 (M⁺, 100), 83 (M⁺-HNCO, 55), 69 (20), 55 (30), 42 (45) |

Experimental Protocols

Historical Synthesis: A Plausible Reconstruction

Based on the work of Behrend and Roosen, a likely 19th-century synthesis of this compound would have involved the methylation of uracil or a precursor. A general representation of such a synthesis is outlined below. It is important to note that the exact reagents and conditions from the original synthesis may have varied.

Conceptual Historical Synthesis of this compound

Caption: Conceptual workflow of a plausible 19th-century synthesis of this compound.

Protocol:

-

Preparation of the Reactants: Uracil would be dissolved or suspended in a suitable solvent, such as ethanol, in a reaction vessel. A base, like sodium ethoxide, would be added to deprotonate the uracil, making it more nucleophilic.

-

Methylation: A methylating agent, for example, methyl iodide, would then be added to the reaction mixture. The reaction would proceed via nucleophilic substitution, with the uracil anion attacking the methyl group of the methylating agent. This would likely result in a mixture of N1 and N3-methylated products.

-

Workup and Isolation: After the reaction was complete, the solvent would be removed, and the crude product would be isolated.

-

Purification: The separation of this compound from the N3-methylated isomer and any unreacted starting material would have been achieved through fractional crystallization, a common purification technique of that era.

Modern Synthesis: N1-Alkylation of Uracil

Modern synthetic methods offer more control and higher yields for the selective N1-alkylation of uracil. One common approach involves the use of a protecting group for the N3 position, followed by methylation and deprotection.

Modern Synthesis Workflow for this compound

Caption: A typical modern synthetic workflow for the selective synthesis of this compound.

Detailed Protocol:

-

N3-Protection: Uracil is reacted with a suitable protecting group, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride), in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., DMF). This selectively protects the N3 position.

-

N1-Methylation: The N3-protected uracil is then treated with a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile). The methylation occurs selectively at the unprotected N1 position.

-

N3-Deprotection: The protecting group at the N3 position is removed using a suitable deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Purification: The final product, this compound, is purified using column chromatography to yield a highly pure compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 90° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically applied.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its roles in tissue regeneration, anabolic processes, and leucopoiesis being the most prominent.

Tissue Regeneration and Wound Healing

Methyluracil and its derivatives have been shown to accelerate wound healing.[4] This is attributed to their ability to stimulate epidermal proliferation and enhance the fibroblastic component of the inflammatory response.[4] While the precise signaling pathways for this compound are still under investigation, the regenerative effects of similar compounds suggest the involvement of pathways that regulate cell growth and proliferation.

Hypothesized Signaling Pathway for this compound-Induced Tissue Regeneration

References

- 1. researchgate.net [researchgate.net]

- 2. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]

- 3. [Effects of 4-methyluracil and carnosine on healing of skin wounds in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Morphological aspects of dermatotrophic action of methyluracil applied epicutaneously] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 1-Methyluracil in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil, a methylated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), is a naturally occurring metabolite that has been identified in a select number of plant and fungal species. Despite its confirmed presence in these organisms, a comprehensive understanding of its biosynthesis, physiological concentrations, and functional roles remains largely uncharted territory in scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, highlighting its known sources and the significant gaps in our understanding of its biological significance. Furthermore, this document provides detailed, adaptable experimental protocols for the detection and quantification of this compound in biological matrices, aiming to facilitate future research in this area. While no specific signaling pathways involving this compound have been elucidated to date, this guide presents a putative biosynthetic pathway and a comprehensive experimental workflow to stimulate further investigation into the metabolism and function of this intriguing molecule.

Introduction

This compound is a pyrimidone derivative, structurally defined as uracil with a methyl group at the N1 position.[1][2][3] As a metabolite and a nucleobase analogue, its presence in living organisms suggests potential roles in nucleic acid metabolism, cellular signaling, or as a secondary metabolite with specialized functions.[1] To date, the natural occurrence of this compound has been reported in the plant species Alangium salviifolium and Melochia pyramidata, as well as the entomopathogenic fungus Ophiocordyceps sinensis.[1] However, beyond these initial identifications, there is a conspicuous absence of quantitative data and functional studies in the existing scientific literature. This guide aims to consolidate the available information and provide a framework for future research.

Natural Occurrence of this compound

The documented presence of this compound is limited to a few species across the plant and fungal kingdoms.

-

In Plants:

-

In Fungi:

It is important to note that while the presence of this compound in these organisms is documented, there is currently no publicly available quantitative data on its concentration in any specific tissue or developmental stage.

Biosynthesis of this compound (Putative Pathway)

The precise enzymatic pathway for the biosynthesis of this compound has not been experimentally elucidated in any organism. However, based on the known principles of nucleotide metabolism and enzymatic methylation, a putative pathway can be proposed. It is hypothesized that this compound is synthesized via the direct methylation of uracil by a specific N1-uracil methyltransferase. This enzyme would utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM).

Further research is required to identify and characterize the specific methyltransferase responsible for this reaction in the organisms where this compound is found.

Figure 1: Putative biosynthetic pathway for this compound.

Physiological Role and Signaling Pathways

The physiological function of this compound in the organisms in which it is found remains unknown. As a modified nucleobase, it could potentially be involved in:

-

Nucleic Acid Metabolism: While uracil is a component of RNA, the incorporation of this compound into nucleic acids has not been reported. It may act as a metabolic intermediate or a regulator of nucleotide pools.

-

Secondary Metabolism: this compound could be a secondary metabolite with a specific ecological role, such as defense against pathogens or herbivores.

-

Cellular Signaling: Modified nucleobases can sometimes act as signaling molecules. However, no signaling pathways involving this compound have been identified to date.

The absence of information on its physiological role and signaling involvement represents a significant knowledge gap and a promising area for future research.

Quantitative Data

A thorough review of the scientific literature reveals a notable lack of quantitative data regarding the concentration of this compound in any biological sample. To facilitate future research, this guide provides detailed experimental protocols for the quantification of this compound.

Table 1: Quantitative Data on this compound in Organisms

| Organism | Tissue/Cellular Component | Concentration | Reference |

| Alangium salviifolium | Not Specified | Data Not Available | N/A |

| Melochia pyramidata | Not Specified | Data Not Available | N/A |

| Ophiocordyceps sinensis | Not Specified | Data Not Available | N/A |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of uracil and its methylated analogs and can be optimized for the specific quantification of this compound in plant and fungal matrices.[16][17][18]

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of this compound and will depend on the nature of the biological matrix.

Protocol 6.1.1: Extraction from Plant Material

-

Harvesting and Homogenization: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: Resuspend the powdered tissue in a pre-chilled extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

-

Sonication and Incubation: Sonicate the mixture for 15 minutes in an ice bath, followed by incubation at 4°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted, and the supernatants pooled.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Protocol 6.1.2: Extraction from Fungal Material

-

Harvesting and Lysis: Harvest fungal mycelia or fruiting bodies and freeze-dry. Grind the lyophilized material to a fine powder.

-

Solvent Extraction: Suspend the fungal powder in an appropriate extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).

-

Bead Beating: For efficient cell lysis, add glass or zirconium beads and homogenize using a bead beater for 5-10 minutes.

-

Centrifugation and Filtration: Follow steps 4-6 from Protocol 6.1.1.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound.

Protocol 6.2.1: HPLC-UV Analysis

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for optimal separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Monitor the absorbance at the λmax of this compound (approximately 260 nm).

-

Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and specificity, making it ideal for detecting low abundance metabolites.

Protocol 6.3.1: LC-MS/MS Analysis

-

Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A C18 or HILIC column suitable for polar compounds.

-

Mobile Phase: A gradient elution with mobile phases containing modifiers compatible with mass spectrometry (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

-

Ionization: Electrospray ionization (ESI) in positive or negative mode should be optimized for this compound.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound ([M+H]+ or [M-H]-), and the product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be determined by infusing a pure standard of this compound.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d3) for the most accurate quantification. A standard curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a naturally occurring modified nucleobase with a confirmed but poorly understood presence in the plant and fungal kingdoms. This technical guide has summarized the current state of knowledge and highlighted the significant research opportunities that exist. The lack of quantitative data, a defined biosynthetic pathway, and an understanding of its physiological role presents a clear need for further investigation. The provided experimental protocols offer a starting point for researchers to begin to fill these knowledge gaps. Future research should focus on:

-

Quantitative analysis of this compound in its known biological sources to understand its abundance and distribution.

-

Identification and characterization of the Uracil N1-Methyltransferase responsible for its biosynthesis.

-

Functional studies , including genetic manipulation and metabolomic profiling, to elucidate its physiological role.

-

Screening of a wider range of organisms to determine the broader distribution of this compound in nature.

By addressing these questions, the scientific community can begin to unravel the biological significance of this intriguing metabolite.

References

- 1. This compound | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. DNAmod: this compound [dnamod.hoffmanlab.org]

- 4. mdpi.com [mdpi.com]

- 5. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 6. Metabolite Profiling of Alangium salviifolium Bark Using Advanced LC/MS and GC/Q-TOFTechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. knowyourweeds.com [knowyourweeds.com]

- 10. Melochia pyramidata L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 11. Melochia pyramidata var. pyramidata (Pyramid-flower) - FSUS [fsus.ncbg.unc.edu]

- 12. Ophiocordyceps sinensis: A Potential Caterpillar Fungus for the Production of Bioactive Compounds [xiahepublishing.com]

- 13. Stage- and Rearing-Dependent Metabolomics Profiling of Ophiocordyceps sinensis and Its Pipeline Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 17. Separation of 6-Methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Methyluracil: A Technical Guide

Introduction: 1-Methyluracil is a pyrimidone derivative, specifically uracil (B121893) with a methyl group at the N1 position.[1][2] It holds significance in biochemical studies as it mimics the structure of uracil in ribonucleic acid (RNA), where ribose attaches at the N1 position.[3] Understanding its spectroscopic properties is crucial for its identification, characterization, and application in various research fields, including drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4][5]

¹H NMR Data (Solvent: DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.2 (approx.) | Singlet (broad) | 1H | NH |

| 7.5 - 7.6 | Doublet | 1H | C6-H |

| 5.5 - 5.6 | Doublet | 1H | C5-H |

| 3.1 - 3.2 | Singlet | 3H | N1-CH ₃ |

¹³C NMR Data (Solvent: DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Assignment |

| 164.0 (approx.) | C 4 (Carbonyl) |

| 151.5 (approx.) | C 2 (Carbonyl) |

| 142.0 (approx.) | C 6 |

| 100.5 (approx.) | C 5 |

| 35.0 (approx.) | N1-C H₃ |

IR spectroscopy provides information about the functional groups present in a molecule. The significant absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3000 | Strong, Broad | N-H Stretching |

| 3100 - 3000 | Medium | C-H Stretching (aromatic/vinyl) |

| 2950 - 2850 | Weak | C-H Stretching (methyl) |

| 1750 - 1650 | Strong | C=O Stretching (amide carbonyls) |

| 1650 - 1600 | Medium | C=C Stretching |

| 1450 - 1350 | Medium | C-H Bending (methyl) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₂O₂), the molecular weight is approximately 126.11 g/mol .[1][6] The key mass-to-charge ratios (m/z) observed in the electron impact (EI) mass spectrum are presented below.

| m/z | Relative Intensity | Possible Fragment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 83 | High | [M - HNCO]⁺ |

| 82 | Medium | [M - CO - H₂]⁺ |

| 55 | Low | [C₃H₃O]⁺ |

| 42 | Medium | [C₂H₂O]⁺ |

Source: Based on data available from PubChem and other spectral databases.[1]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended for researchers and scientists working with similar compounds.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[8][9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[7][9]

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

-

The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if the solvent signal is not used.[7][10]

-

Cap the NMR tube securely.[9]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[9]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[9]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the data.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the reference signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires minimal sample preparation.[11]

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.[11]

-

Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared light at different wavenumbers.[11]

-

-

Data Processing:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups present in this compound.

-

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is typically used.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.[12]

-

The sample is gently heated to induce vaporization into the gas phase.[12]

-

-

Ionization:

-

Mass Analysis:

-

Detection:

-

An ion detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. 1-甲基尿嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-甲基尿嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

1-Methyluracil molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil, a pyrimidine (B1678525) derivative, is a molecule of significant interest in biochemical and pharmaceutical research. As a modified nucleobase, it plays a role as a metabolite and serves as a foundational structure for the development of various therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and a representative workflow for the evaluation of its biological activity. The information is presented to support researchers and professionals in drug development in their understanding and utilization of this compound.

Core Physicochemical Properties

This compound is a pyrimidone that is uracil (B121893) with a methyl group substituent at position 1.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |

| CAS Number | 615-77-0 | --INVALID-LINK-- |

| IUPAC Name | 1-methylpyrimidine-2,4-dione | --INVALID-LINK-- |

| Appearance | Colorless powder | --INVALID-LINK-- |

| Melting Point | 236-238 °C | --INVALID-LINK-- |

| Solubility | Soluble in 1 M NaOH (50 mg/mL) | --INVALID-LINK-- |

| SMILES | CN1C=CC(=O)NC1=O | --INVALID-LINK-- |

| InChIKey | XBCXJKGHPABGSD-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound: A Detailed Experimental Protocol

The following protocol describes a representative method for the synthesis of this compound, adapted from established procedures for related uracil derivatives. This method involves the methylation of uracil.

Materials:

-

Uracil

-

Dimethyl sulfate (B86663) (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of uracil in a suitable volume of dimethylformamide (DMF).

-

To this solution, add a molar excess of anhydrous potassium carbonate (K₂CO₃), which acts as a base.

-

-

Methylation Reaction:

-

Slowly add one molar equivalent of dimethyl sulfate (DMS) to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (K₂CO₃).

-

Evaporate the DMF solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any remaining DMF and inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethanol-diethyl ether, to yield pure this compound as a colorless crystalline solid.

-

Biological Activity and Experimental Workflows

Derivatives of uracil have shown a range of biological activities, including antiviral and anticancer effects.[3][4] The following section outlines a general experimental workflow to assess the potential anticancer activity of this compound.

In Vitro Evaluation of Anticancer Activity

A common initial step in assessing the anticancer potential of a compound is to determine its effect on the viability of cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[5]

-

-

Data Analysis:

-

Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The results can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for investigating the anticancer properties of this compound, starting from initial screening to more detailed mechanistic studies.

Caption: Workflow for investigating the anticancer activity of this compound.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural similarity to uracil suggests potential interference with nucleic acid metabolism. Uracil derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes crucial for DNA and RNA synthesis, leading to the disruption of cellular proliferation. For instance, the well-known anticancer drug 5-fluorouracil, a uracil analog, inhibits thymidylate synthase, thereby disrupting DNA synthesis. Other uracil derivatives have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the context of antiviral therapy.[3] Further research is required to elucidate the precise signaling pathways affected by this compound. A plausible starting point for investigation would be the pathways involved in pyrimidine metabolism and their downstream effects on cell cycle regulation and apoptosis.

The diagram below illustrates a generalized representation of a cell signaling cascade that could be investigated to understand the effects of a novel compound like this compound on cancer cells.

Caption: Hypothetical signaling pathway for this compound's anticancer effects.

Conclusion

This compound presents a valuable scaffold for chemical and biological investigations. This guide has provided essential data on its physicochemical properties, a detailed synthetic protocol, and a strategic workflow for exploring its potential therapeutic applications, particularly in oncology. The provided diagrams offer a visual representation of experimental logic and potential mechanisms of action. It is anticipated that this technical resource will facilitate further research into the biological roles and therapeutic potential of this compound and its derivatives.

References

- 1. This compound | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchtrends.net [researchtrends.net]

- 3. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

solubility and stability of 1-Methyluracil

An In-depth Technical Guide on the Solubility and Stability of 1-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a methylated derivative of uracil (B121893), a pyrimidine (B1678525) base found in ribonucleic acid (RNA). As a nucleobase analogue, it serves as a crucial building block in biochemical research and is investigated for its potential therapeutic applications.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and various in vitro and in vivo studies. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound is a weak acid with a pKa of approximately 9.5-9.8, and its solubility is highly dependent on the pH of the medium.[3]

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

| Solvent | Temperature | Concentration | Reference |

| Water | Not Stated | 20 g/L | [4] |

| 1 M Sodium Hydroxide (NaOH) | Not Stated | 50 mg/mL | [1][3][4] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Commonly used for stock solutions | [3] |

Note: In acidic or neutral conditions (pH < pKa), this compound exists in its less soluble, non-ionized form. Under alkaline conditions (pH > pKa), it deprotonates to form a more soluble salt and is freely soluble in aqueous solutions of alkali hydroxides.[3]

Factors Influencing Solubility

-

pH: As a weak acid, the solubility of this compound increases significantly in alkaline solutions.[3]

-

Temperature: Generally, solubility increases with temperature. Pre-warming aqueous media to 37°C can help prevent precipitation when adding a concentrated stock solution.[3]

-

Co-solvents: The use of organic co-solvents like DMSO can enhance solubility, but the final concentration must be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity.[3]

Stability Profile

The chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and degradation pathways. Key factors affecting its stability include pH, temperature, and light.

pH and Temperature Stability

This compound's stability is influenced by both pH and temperature. Degradation rates tend to increase at lower pH values and higher temperatures. For instance, studies on similar molecules show that degradation is significantly reduced at refrigerated temperatures (e.g., 5°C) compared to room temperature, regardless of the pH.

Photostability

Like other pyrimidine analogues, this compound can be susceptible to photodegradation. The primary photophysical event upon UV irradiation is the population of the S₁ (ππ*) bright state. From there, deactivation can occur through internal conversion to the ground state or via intersystem crossing (ISC) to the triplet state manifold, which can lead to photochemical reactions.[5]

Metabolic Degradation

This compound, being structurally related to uracil, is expected to follow a similar catabolic pathway. The degradation of pyrimidines is a multi-step enzymatic process. The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of the pyrimidine ring.[6][7] This is followed by hydrolytic ring opening and subsequent reactions to yield β-alanine, ammonia, and carbon dioxide.[8]

References

- 1. This compound 99 615-77-0 [sigmaaldrich.com]

- 2. This compound | C5H6N2O2 | CID 12009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 615-77-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Effects of 1-Methyluracil

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyluracil (1-MU) is a pyrimidine (B1678525) derivative and a methylated form of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1][2] While its role as a metabolite and its biochemical properties are established, comprehensive data on its direct therapeutic effects remain limited.[1][3] This technical guide explores the potential therapeutic applications of this compound by examining the well-documented activities of its closely related structural isomer, 6-Methyluracil (often referred to simply as Methyluracil), and other uracil derivatives. The primary therapeutic avenues discussed include tissue regeneration, immunomodulation, anti-inflammatory action, and antiviral activity. This document provides a framework for future research by detailing relevant experimental protocols, summarizing available quantitative data, and visualizing potential mechanisms of action and workflows.

Introduction to this compound

This compound is a pyrimidone, specifically uracil with a methyl group substituted at the N1 position.[4][5] Its chemical formula is C₅H₆N₂O₂, and its CAS registry number is 615-77-0.[1][6] Although it is a compound of significant biochemical interest, particularly in studies of hydrogen bond formation and as a component of RNA, dedicated research into its specific pharmacological effects is not extensive.[3][5]

Given the scarcity of direct data, this guide extrapolates the potential therapeutic effects of 1-MU from studies on the following related compounds:

-

6-Methyluracil (6-MU): A structural isomer with a broad history of clinical use as a regenerative, anabolic, and immunomodulatory agent.[7][8]

-

Methylthiouracil (MTU): A thiourea (B124793) derivative used to infer potential anti-inflammatory mechanisms due to its structural similarity.[9]

-

Other Uracil Derivatives: Various synthetic uracil analogues that have been investigated for specific activities, such as antiviral effects.[10][11]

The following sections will delve into these potential therapeutic areas, presenting data and protocols from these related compounds as a basis for designing future studies on this compound.

Potential for Tissue Regeneration and Wound Healing

The most well-documented therapeutic application of the methyluracil scaffold, primarily from studies on 6-Methyluracil, is its role as a potent stimulant of tissue regeneration.[8][12]

Mechanism of Action

The primary mechanism is believed to involve the pyrimidine salvage pathway.[7] As a pyrimidine derivative, methyluracil can act as a precursor for nucleic acid synthesis, facilitating its incorporation into newly formed DNA and RNA.[7] This action enhances the rate of cell division and protein synthesis, leading to accelerated tissue repair and regeneration.[7][8] This anabolic effect is also associated with an increase in hypophyseal prolactin production.[8] In topical applications for wound healing, it has been shown to stimulate epidermal proliferation and enhance the fibroblastic component of the inflammatory response.[13][14]

Caption: Proposed mechanism for Methyluracil-induced tissue regeneration.

Quantitative Data

Direct quantitative data for this compound's regenerative effects are unavailable. However, studies on 6-substituted uracil derivatives provide context for evaluating proliferative activity.

| Compound | Maximum Tolerated Dose (MTD) on Lung Cells | Notes |

| 6-Methyluracil | 0.24 mM | Baseline compound with a known broad therapeutic effect.[15] |

| 3-Methyl-6-cyclopropyluracil | ~0.96 mM (4x higher than 6-MU) | Demonstrated a high level of cell proliferation.[15] |

| 1-Butyl-6-methyluracil | ~0.96 mM (4x higher than 6-MU) | Also showed a high level of cell proliferation.[15] |

Experimental Protocol: Animal Wound Healing Model

This protocol is based on studies evaluating the wound-healing properties of methyluracil-containing ointments on burn injuries in rats.[13][14]

-

Animal Model: Wistar rats are typically used.

-

Injury Induction: A standardized thermal burn is created on the dorsal skin of anesthetized animals.

-

Treatment Groups:

-

Control Group (placebo ointment/no treatment).

-

Test Group (ointment containing a specified concentration of this compound).

-

Positive Control Group (ointment containing a known healing agent, e.g., 6-Methyluracil).

-

-

Application: The ointment is applied topically to the wound area daily for a predefined period (e.g., 7-21 days).

-

Assessment:

-

Macroscopic: Wound closure rate is measured periodically using digital imaging and planimetry.

-

Histological: Skin biopsies are collected at the end of the study. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal proliferation, fibroblast activity, collagen deposition, and inflammatory cell infiltration.

-

-

Data Analysis: Morphometric analysis is performed to quantify parameters such as epidermal thickness and fibroblast density. Statistical comparisons are made between groups.

Potential Anti-inflammatory and Immunomodulatory Effects

Evidence from related compounds suggests that the methyluracil structure may possess significant anti-inflammatory and immunomodulatory properties.[8][9]

Mechanism of Action

Two primary mechanisms are proposed based on related compounds:

-

Leukopoiesis and Immune Stimulation (from 6-Methyluracil): 6-MU acts as a leukopoietic stimulant, increasing the production of white blood cells.[7] It also enhances general immune function by increasing phagocytosis and antibody production.[8]

-

Cytokine Suppression (hypothesized from Methylthiouracil): The structurally similar compound Methylthiouracil (MTU) has been shown in vitro to suppress the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cells stimulated with lipopolysaccharide (LPS).[9] This suppression is mediated by the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[9] It is plausible that this compound could share this mechanism.

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Quantitative Data

Direct in vitro anti-inflammatory data for this compound is not currently available. The table below provides IC₅₀ values for common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) from a protein denaturation assay, which is a standard screening method for anti-inflammatory activity. This serves as a benchmark for future validation studies of this compound.[9]

| Drug | IC₅₀ (µg/mL) in Protein Denaturation Assay |

| This compound | Data not available |

| Diclofenac Sodium | 43.78 - 64.30 |

| Ibuprofen | 69.34 - 81.50 |

| Aspirin | > 1000 |

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol is designed to validate the potential anti-inflammatory effects of this compound by measuring its impact on cytokine production in immune cells.[9]

-

Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 murine macrophages or human umbilical vein endothelial cells (HUVECs), in appropriate growth media.

-

Treatment: Seed cells in multi-well plates. Once adhered, pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control group.

-

Stimulation: Induce an inflammatory response by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (excluding the negative control group).

-

Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for cytokine production and release.

-

Quantification: Collect the cell culture supernatant. Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC₅₀ value. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

Potential Antiviral Activity

The uracil scaffold is a pharmacophore present in many antiviral drugs.[16] While this compound itself has not been extensively profiled as an antiviral, numerous N-1 substituted uracil derivatives have demonstrated potent activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[10][11]

Mechanism of Action

For many uracil-based antivirals, the mechanism involves the inhibition of viral enzymes crucial for replication. In the case of HIV-1, N-1 substituted uracil derivatives often act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[17] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA.

Quantitative Data for Related Uracil Derivatives

The following table summarizes the anti-HIV-1 activity of several synthetic 1,3,6-trisubstituted uracil derivatives. It is critical to note that these are complex molecules and not this compound, but they demonstrate the potential of the N-1 substituted uracil core.

| Compound | EC₅₀ against HIV-1 (µM) | Cytotoxicity (CC₅₀ in MT-4 cells, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 1f (N¹-picolyl-C⁶-azido-uracil derivative) | 0.050 ± 0.020 | > 214 | > 4280 |

| 1g (N¹-picolyl-C⁶-amino-uracil derivative) | 0.030 ± 0.030 | > 216 | > 7200 |

| Data from a study on newly synthesized 1,3,6-trisubstituted uracils.[10] |

Experimental Protocol: Anti-HIV-1 Cytopathogenicity Assay

This protocol details a common method for determining the in vitro antiviral activity of a compound against HIV-1.[10]

Caption: Experimental workflow for in vitro anti-HIV-1 activity validation.

-

Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and cytopathic effects, are used.

-

Virus: A lab-adapted strain of HIV-1 is used at a predetermined multiplicity of infection (MOI).

-

Assay Procedure:

-

MT-4 cells (e.g., 1 x 10⁵ cells/mL) are infected with HIV-1.

-

The infected cells are immediately cultured in 96-well plates in the presence of various concentrations of the test compound (this compound).

-

Control wells include: virus-infected cells without compound (virus control), and mock-infected cells without compound (cell control).

-

-

Incubation: Plates are incubated for 4-5 days at 37°C in a 5% CO₂ atmosphere.

-

Viability Measurement: The number of viable cells is monitored using a colorimetric method, such as the water-soluble tetrazolium salt WST-8 assay. In this assay, mitochondrial dehydrogenases in viable cells convert WST-8 into a formazan (B1609692) dye, and the amount of color produced is proportional to the number of living cells.

-

Cytotoxicity Measurement: The cytotoxicity of the compound is evaluated in parallel on mock-infected cells using the same viability assay.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that achieves 50% protection against virus-induced cell death. The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces the viability of mock-infected cells by 50%.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic effects of this compound is sparse, the extensive data available for its structural isomer 6-Methyluracil and other uracil derivatives strongly suggest its potential in several key therapeutic areas. The most promising avenues for investigation are in tissue regeneration , anti-inflammatory/immunomodulatory applications , and antiviral therapies .

This guide provides a foundational framework for researchers and drug development professionals to initiate studies into this compound. The immediate next steps should involve direct experimental validation using the protocols outlined herein, including in vitro assays for anti-inflammatory and antiviral activity and in vivo models for wound healing. Such studies are essential to confirm whether the therapeutic potential inferred from related compounds translates to this compound and to establish its unique pharmacological profile.

References